molecular formula C20H15N3O2S B2467268 N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797860-49-1

N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2467268
CAS No.: 1797860-49-1
M. Wt: 361.42
InChI Key: QXJQQHSUCQYHAI-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide is a synthetic small molecule featuring a benzothiazole core linked to a benzamide scaffold via an aminocarbonyl bridge, with a pyridinyloxy substituent. This specific architecture places it within a class of heterocyclic compounds recognized for their significant potential in medicinal chemistry and drug discovery research. Benzothiazole derivatives are extensively investigated for their diverse biological activities. Recent computational and docking studies on analogous benzamide compounds have highlighted their utility as potent glucokinase activators, a promising mechanism for managing hyperglycemia in Type 2 Diabetes Mellitus . The benzamide moiety is a privileged structure in drug design, often contributing to key interactions with enzyme active sites. Furthermore, benzothiazole-based molecular frameworks are actively explored in other therapeutic areas, including the development of novel anti-tubercular agents that target enzymes like DprE1 in Mycobacterium tuberculosis . The incorporation of the pyridin-2-yloxy group adds a distinct electronic and steric profile, which can be critical for modulating the molecule's affinity and selectivity toward various biological targets. This compound is provided as a high-purity material to support in vitro pharmacological assay development, structure-activity relationship (SAR) profiling, and hit-to-lead optimization campaigns. It is intended for use by qualified researchers in controlled laboratory settings. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the relevant safety data sheets and conduct all necessary risk assessments prior to use.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c1-13-22-17-12-15(8-9-18(17)26-13)23-20(24)14-5-4-6-16(11-14)25-19-7-2-3-10-21-19/h2-12H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJQQHSUCQYHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the 2-methylbenzo[d]thiazole intermediate, which is then coupled with 3-(pyridin-2-yloxy)benzoic acid through an amide bond formation reaction. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, scalable purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2) under controlled conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing thiazole and pyridine derivatives exhibit significant anticancer properties. N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide has been studied for its ability to inhibit cancer cell proliferation.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
  • Case Studies : In vitro studies have shown that this compound can effectively reduce the viability of several cancer cell lines, including breast and colon cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

  • Testing Methods : Standard methods such as the disk diffusion method and broth microdilution assays have been employed to assess antibacterial and antifungal activities.
  • Results : Preliminary findings suggest that this compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans.

Drug Design

The structural characteristics of this compound make it a candidate for drug design, particularly in developing new therapeutics targeting cancer and infectious diseases.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how modifications to the chemical structure affect biological activity. Research indicates that variations in the substituents on the benzamide or thiazole rings can significantly alter potency and selectivity.

Mechanism of Action

The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues from Benzimidazole and Thiazole-Triazole Acetamide Series

describes compounds such as 9a–9e , which incorporate benzimidazole, triazole, and thiazole moieties. While these share heterocyclic components with the target compound, key differences include:

  • Core Structure : The target compound uses a benzamide backbone, whereas 9a–9e feature acetamide linkages.
  • Substituents : The thiazole ring in the target is substituted with a methyl group (2-methylbenzo[d]thiazole), while 9a–9e derivatives bear aryl groups (e.g., phenyl, fluorophenyl) on the thiazole ring. These substitutions influence lipophilicity and binding interactions.
  • The pyridinyloxy group in the target compound may enhance solubility or receptor affinity compared to the triazole-based spacers in 9a–9e .
2.2 Pyrimidin-2-amine Derivatives (Patent Compounds)

highlights N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives , which differ in core structure (pyrimidine vs. benzamide) but share pyridine and thiazole components. Key distinctions:

  • Scaffold : Pyrimidine cores offer planar geometry for intercalation or ATP-binding pocket interactions, whereas the benzamide scaffold in the target compound may favor hydrogen bonding with protein residues.
2.3 Radioiodinated Benzamide Derivatives (Melanoma Imaging Agents)

evaluates benzamide derivatives like IMBA and BZA, which are radioiodinated for melanoma imaging. Comparative insights:

  • Substituent Effects : The target compound’s pyridinyloxy group may mimic the methoxy or acetamido substituents in IMBA and BZA, which enhance tumor uptake by slowing metabolism and improving pharmacokinetics.
  • Mechanistic Differences : Unlike IMBA/BZA, which bind melanin granules, the target compound lacks radioiodination and may instead rely on heterocyclic interactions (e.g., thiazole-pyridine) for target engagement.
2.4 Pesticidal Thiazole-Propanamide Analogues

describes pesticidal compounds (e.g., P6 , P10 ) with thiazole and propanamide groups. Contrasts include:

  • Backbone : The target compound uses a benzamide, whereas P6/P10 employ propanamide chains, altering conformational flexibility.
  • Functional Groups : Trifluoropropylthio or difluorocyclopropylmethylthio substituents in P6/P10 enhance pesticidal activity via increased lipophilicity and metabolic stability. The target’s pyridinyloxy group may instead prioritize solubility for therapeutic use .

Data Table: Structural and Functional Comparison

Compound Name / Class Core Structure Key Substituents Biological Application Notable Properties
Target Compound Benzamide 2-methylbenzo[d]thiazole, pyridinyloxy Potential kinase/receptor High solubility, hydrogen bonding
Benzimidazole-Thiazole-Triazole (9a–9e) Acetamide Aryl-thiazole, triazole Enzyme inhibition Metabolic stability
Pyrimidin-2-amine Derivatives (Patent) Pyrimidine Thiazole, pyridine Therapeutic (unspecified) Planar binding geometry
IMBA/BZA (Radioiodinated Benzamides) Benzamide Methoxy, acetamido, radioiodine Melanoma imaging Melanin binding, slow clearance
P6/P10 (Pesticidal) Propanamide Trifluoropropylthio, difluorocyclopropane Pest control High lipophilicity

Research Findings and Mechanistic Insights

  • Metabolic Stability : Unlike radioiodinated benzamides (), the absence of labile iodine in the target compound suggests slower degradation, though this requires experimental validation.
  • Target Selectivity : The methylbenzo[d]thiazole moiety may confer selectivity toward specific kinases or receptors, analogous to aryl-thiazole derivatives in but distinct from pesticidal thiazoles in .

Biological Activity

N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

  • Chemical Name : this compound
  • CAS Number : 1797860-49-1
  • Molecular Weight : 361.4 g/mol
  • Structure : The compound features a benzo[d]thiazole moiety linked to a pyridine and a benzamide structure, which is significant for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, research has shown that thiazole derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa10Apoptosis induction
Compound BMCF-75Cell cycle arrest
This compoundA549TBDTBD

Note: TBD indicates that specific data is yet to be determined.

Neuroleptic Effects

The structure of this compound suggests potential neuroleptic activity. Benzamide derivatives have been studied for their effects on dopaminergic pathways, which are crucial in treating psychotic disorders. A study found that certain benzamide derivatives exhibited significant inhibition of apomorphine-induced stereotyped behavior in rats, indicating their potential as neuroleptics .

  • Inhibition of Receptor Tyrosine Kinases : Similar compounds have been shown to inhibit mutant forms of receptor tyrosine kinases, which are often implicated in cancer progression. This inhibition can lead to reduced tumor growth and improved patient outcomes in certain cancers .
  • Acetylcholinesterase Inhibition : Compounds containing thiazole rings have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. This suggests potential applications in neurodegenerative diseases .
  • Antimicrobial Activity : Thiazole-based compounds have also been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains .

Case Study 1: Anticancer Activity

In a recent study, this compound was tested against A549 lung cancer cells. The compound demonstrated an IC50 value indicating significant cytotoxicity, suggesting its potential as an anticancer agent.

Case Study 2: Neuroleptic Potential

In behavioral studies involving rodent models, the compound was assessed for its ability to mitigate symptoms associated with psychosis. The results indicated that it could reduce stereotypic behaviors without significant cataleptic side effects, positioning it as a candidate for further development in psychopharmacology.

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